molecular formula C10H12 B1682637 3-Ethylstyrene CAS No. 7525-62-4

3-Ethylstyrene

Cat. No.: B1682637
CAS No.: 7525-62-4
M. Wt: 132.2 g/mol
InChI Key: XHUZSRRCICJJCN-UHFFFAOYSA-N
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Description

3-Ethylstyrene: is an organic compound with the molecular formula C10H12 . It is also known by several other names, including m-ethylstyrene , m-ethylvinylbenzene , and This compound . This compound is characterized by the presence of an ethyl group and an ethenyl group attached to a benzene ring.

Mechanism of Action

Target of Action

The primary targets of Styrene, m-ethyl-, also known as 1-ethenyl-3-ethylbenzene or Benzene, 1-ethenyl-3-ethyl-, are the enzymes involved in its metabolism. These include styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . These enzymes play a crucial role in the initiation process of the compound’s polymerization .

Mode of Action

Styrene, m-ethyl- interacts with its targets through a radical initiation mechanism. The monomeric MEKP (MEKP-1) catalyzed by cobalt isooctoate in the presence and absence of styrene is investigated. The amount of trapped products originated from methyl radical, ethyl radical, and hydroxyl radical is significantly larger than that of trapped products from other radicals . These results indicate that methyl, ethyl, and hydroxyl radicals are the dominant intermediate radicals formed in the initiation process of MEKP-cobalt (II) system, which would serve as the primary source to initiate styrene polymerization .

Biochemical Pathways

The biochemical pathway affected by Styrene, m-ethyl- is the side-chain oxygenation pathway, which is a specific route for the styrene degradation among microorganisms . This pathway involves the enzymes SMO, SOI, and PAD, and allows an intrinsic cofactor regeneration . Based on the enzymatic steps involved in this degradation route, important reactions can be realized from a large number of substrates which gain access to different interesting precursors for further applications .

Pharmacokinetics

The pharmacokinetics of Styrene, m-ethyl- is influenced by physiological parameters such as blood flow and especially the alveolar ventilation rate . A physiologically based pharmacokinetic (PBPK) model for ST and its metabolite SO describes the distribution and metabolism of ST and SO in the rat, mouse, and man .

Result of Action

The result of the action of Styrene, m-ethyl- is the initiation of styrene polymerization . The dominant intermediate radicals formed in the initiation process of MEKP-cobalt (II) system, which would serve as the primary source to initiate styrene polymerization .

Action Environment

The action of Styrene, m-ethyl- is influenced by environmental factors. Styrene is one of the most produced and processed chemicals worldwide and is released into the environment during widespread processing . It is also produced from plants and microorganisms . The natural occurrence of styrene led to several microbiological strategies to form and also to degrade styrene .

Biochemical Analysis

Biochemical Properties

“Styrene, m-ethyl-” plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the side-chain oxygenation pathway, which includes enzymes such as styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . These interactions significantly influence the biochemical properties of “Styrene, m-ethyl-”.

Cellular Effects

The effects of “Styrene, m-ethyl-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to affect the reactivity of low reactive St monomers during the copolymerization process .

Molecular Mechanism

The molecular mechanism of action of “Styrene, m-ethyl-” is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the side-chain oxygenation pathway, “Styrene, m-ethyl-” undergoes a series of transformations mediated by the enzymes SMO, SOI, and PAD .

Temporal Effects in Laboratory Settings

The effects of “Styrene, m-ethyl-” change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been observed that the degradation temperature of the resulting copolymers decreases with the increase of “Styrene, m-ethyl-” content .

Dosage Effects in Animal Models

The effects of “Styrene, m-ethyl-” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Detailed studies on the dosage effects of “Styrene, m-ethyl-” in animal models are still needed.

Metabolic Pathways

“Styrene, m-ethyl-” is involved in several metabolic pathways, interacting with various enzymes or cofactors . For instance, it is a key player in the side-chain oxygenation pathway, which involves the enzymes SMO, SOI, and PAD .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethylstyrene involves the alkylation of bromobenzene with an ethylating agent such as chloroethane, followed by dehalogenation to yield the desired product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylstyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 3-ethylbenzaldehyde or 3-ethylbenzoic acid.

    Reduction: Formation of 1-ethyl-3-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethylstyrene has several applications in scientific research, including:

Comparison with Similar Compounds

    Styrene: Similar structure but lacks the ethyl group.

    Ethylbenzene: Similar structure but lacks the ethenyl group.

    Vinylbenzene: Similar structure but lacks the ethyl group.

Uniqueness: 3-Ethylstyrene is unique due to the presence of both an ethyl group and an ethenyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

1-ethenyl-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUZSRRCICJJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075266
Record name Benzene, 1-ethenyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7525-62-4
Record name m-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7525-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007525624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK9E3K25SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-ethylbenzene (2.0 g, 10.8 mmol) in deoxygenated N,N-dimethylformamide (50 ml) under nitrogen was added tributylvinyltin (5.0 g, 16.2 mmol) and tetrakistriphenylphosphine palladium (0) (500 mg, 4 mol %) and the reaction mixture was heated to 75° C. for 7 h. The cooled reaction mixture was poured onto water (400 ml) and extracted with diethyl ether (5×200 ml). The combined extracts were dried (MgSO4), filtered and concentrated in vacuo to afford the crude product. This was distilled under reduced pressure to afford a residue that was partitioned between water and hexane. The layers were separated and the aqueous layer was extracted with hexane. The combined extracts were dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a colourless oil (1.4 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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